molecular formula C26H23N3O3 B2571795 N-(2-ethylphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide CAS No. 1224009-17-9

N-(2-ethylphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide

Cat. No.: B2571795
CAS No.: 1224009-17-9
M. Wt: 425.488
InChI Key: RTNYIKIFKVDAOR-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide is a synthetic compound of significant interest in medicinal chemistry and chemical biology research due to its complex heterocyclic architecture. This molecule integrates a chromenopyrazole scaffold linked via an acetamide bridge to a 2-ethylphenyl group. The chromenopyrazole core is a privileged structure in drug discovery, known for its potential anti-inflammatory properties . Furthermore, N-substituted 2-arylacetamides are a well-studied class of compounds noted for their structural similarity to the lateral chain of natural benzylpenicillin, making them intriguing targets for the development of novel antimicrobial agents . Researchers are also investigating such amide derivatives for their excellent coordination abilities, which make them suitable for use as ligands in catalysis and materials science . The specific substitution pattern of this compound, featuring phenyl and ethylphenyl groups, offers a unique profile for structure-activity relationship (SAR) studies, particularly in the design of new enzyme inhibitors and luminescent materials, given the known luminescent properties of related fused pyridine and oxazole systems . This reagent is provided exclusively to enable these and other advanced investigative applications in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(3-oxo-2-phenyl-4H-chromeno[2,3-c]pyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-2-18-10-6-8-14-22(18)27-24(30)17-28-26-21(16-19-11-7-9-15-23(19)32-26)25(31)29(28)20-12-4-3-5-13-20/h3-15H,2,16-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNYIKIFKVDAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=C(CC4=CC=CC=C4O3)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethylphenylamine with 3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazole-1-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

N-Acylation Reactions

The acetamide group (-NHCO-) undergoes N-acylation under anhydrous conditions. For example, reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) yields substituted amides.
Example Reaction:

Compound+RCOClEt3N, DCMN-(2-ethylphenyl)-2-3-oxo-2-phenyl-chromeno-pyrazol-1-yl-N-acylacetamide\text{Compound} + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(2-ethylphenyl)-2-{3-oxo-2-phenyl-chromeno-pyrazol-1-yl}-N-acylacetamide}

Reactions are typically monitored via TLC and confirmed by 1H NMR^{1}\text{H NMR} (disappearance of -NH peak at δ 8.2–8.5 ppm).

Ring-Opening of Chromeno-Pyrazole

The chromene moiety undergoes nucleophilic ring-opening in basic or nucleophilic environments. Hydrazine hydrate reacts with the lactone-like carbonyl, cleaving the pyran ring to form hydrazide derivatives .
Proposed Mechanism:

Compound+NH2NH2Malonohydrazide intermediateAromatic hydrazide product\text{Compound} + \text{NH}_2\text{NH}_2 \rightarrow \text{Malonohydrazide intermediate} \rightarrow \text{Aromatic hydrazide product}

This reaction parallels ethyl 2-oxo-2H-chromene-3-carboxylate’s behavior , suggesting similar regioselectivity.

Hydrolysis of Acetamide

The acetamide group hydrolyzes under acidic (HCl/H2_2O) or basic (NaOH/EtOH) conditions to form carboxylic acid derivatives:

CompoundHCl/H2ON-(2-ethylphenyl)-2-3-oxo-2-phenyl-chromeno-pyrazol-1-ylacetic acid+NH3\text{Compound} \xrightarrow{\text{HCl/H}_2\text{O}} \text{N-(2-ethylphenyl)-2-{3-oxo-2-phenyl-chromeno-pyrazol-1-yl}acetic acid} + \text{NH}_3

Reaction progress is confirmed via IR spectroscopy (appearance of -COOH peak at 1700–1720 cm1^{-1}).

Electrophilic Aromatic Substitution

The phenyl and 2-ethylphenyl groups undergo nitration or sulfonation . Nitration with HNO3_3/H2_2SO4_4 introduces nitro groups at meta positions due to steric hindrance from the ethyl group.

Reaction TypeReagentsPositionProduct
NitrationHNO3_3, H2_2SO4_4Phenyl metaNitro-substituted derivative
SulfonationH2_2SO4_4, SO3_3Ethylphenyl paraSulfonic acid derivative

Reduction of Keto Group

The 3-oxo group in the chromeno-pyrazole core is reduced to a hydroxyl group using NaBH4_4 or LiAlH4_4:

CompoundLiAlH4,THF3-Hydroxy-chromeno-pyrazole acetamide\text{Compound} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{3-Hydroxy-chromeno-pyrazole acetamide}

The product’s structure is verified by 13C NMR^{13}\text{C NMR} (disappearance of C=O signal at δ 190–200 ppm).

Cyclization Reactions

Under reflux with POCl3_3, the acetamide group participates in cyclization to form quinazolinone derivatives:

CompoundPOCl3,ΔFused quinazolinone-pyrazole heterocycle\text{Compound} \xrightarrow{\text{POCl}_3, \Delta} \text{Fused quinazolinone-pyrazole heterocycle}

This reaction leverages the compound’s dual amide and heteroaromatic functionalities .

Oxidative Reactions

The chromene ring is susceptible to oxidation with KMnO4_4/H2_2O, leading to dihydroxy or diketone products depending on conditions .

Key Analytical Techniques

  • TLC : Monitors reaction progress (hexane/ethyl acetate eluent).

  • NMR Spectroscopy : Confirms structural changes (e.g., acetamide hydrolysis via -NH peak shift).

  • IR Spectroscopy : Tracks functional group transformations (e.g., C=O, -COOH).

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2-ethylphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide exhibit anticancer properties. For instance, studies have demonstrated that derivatives of pyrazole and chromene structures possess significant cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In silico molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for the synthesis of leukotrienes involved in inflammatory responses. This inhibition can potentially lead to reduced inflammation in conditions such as arthritis and asthma .

Case Study 1: Anticancer Efficacy

A study evaluating a series of chromene-pyrazole derivatives found that certain modifications to the structure significantly enhanced their anticancer activity against human cancer cell lines. The most active compounds showed growth inhibition rates exceeding 70% in SNB-19 and OVCAR-8 cell lines .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, derivatives demonstrated substantial inhibition of pro-inflammatory cytokines in vitro. These findings support the potential use of this compound in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis
Cell cycle arrest
Anti-inflammatoryInhibits 5-lipoxygenase
Reduces cytokine production

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure can be compared to other acetamide derivatives with heterocyclic cores:

Compound Name / ID Core Structure Key Substituents Notable Features Evidence Source
Target Compound Chromeno[2,3-c]pyrazole 2-ethylphenyl, 3-oxo, 2-phenyl Fused chromene-pyrazole system; ethyl group may enhance lipophilicity
d7 () Purine-triazole 1,3-Dimethylpurine, trifluoromethylbenzyl High-resolution NMR data; trifluoromethyl enhances metabolic stability
N-(4-Bromophenyl)-2-[4-cyano-5-(4-methoxyphenylamino)pyrazol-1-yl]acetamide () Pyrazole 4-Bromophenyl, methoxyphenylamino Electron-withdrawing bromo and methoxy groups influence electronic properties
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide () Pyrazol-4-yl Methylsulfanylphenyl Sulfur-containing substituent; potential for hydrogen bonding
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Thiazole 3,4-Dichlorophenyl Chlorine atoms enhance halogen bonding; used in coordination chemistry

Key Observations :

  • Chromeno[2,3-c]pyrazole vs. Purine/Triazole (d7): The target compound’s fused chromene-pyrazole system offers planar aromaticity, contrasting with d7’s purine-triazole hybrid, which includes a trifluoromethyl group for enhanced pharmacokinetics .
  • Substituent Effects : Ethyl (target) vs. trifluoromethyl (d7) or methylsulfanyl () groups modulate lipophilicity and metabolic stability. Chloro/methoxy substituents () affect electronic density and binding affinity.
Spectroscopic and Crystallographic Data
  • NMR Trends: Compounds like d7 () show distinct ¹H NMR signals for methyl groups (δ 3.20–3.46 ppm) and aromatic protons (δ 7.24–8.98 ppm), which align with expectations for the target compound’s ethylphenyl and chromenopyrazole protons .
  • Crystallography: reports a pyrazole derivative with a methylsulfanyl group crystallizing in a monoclinic system (R factor = 0.042), suggesting the target compound may exhibit similar packing patterns .

Biological Activity

N-(2-ethylphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide is a synthetic compound with potential pharmacological significance. Its structure features a chromeno-pyrazole framework, which has been associated with various biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

\text{N 2 ethylphenyl 2 3 oxo 2 phenyl 1H 2H 3H 4H chromeno 2 3 c pyrazol 1 yl}acetamide}

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of compounds with similar structural motifs. For instance:

  • Case Study 1 : A study demonstrated that chromeno-pyrazole derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Antioxidant Properties

Antioxidant activity is another important biological aspect of this compound. Research indicates that flavonoid-based compounds can scavenge free radicals and reduce oxidative stress:

  • Research Finding : In vitro assays showed that derivatives similar to this compound possess strong antioxidant capabilities, which may contribute to their protective effects against cellular damage .

Anti-inflammatory Effects

Inflammation plays a crucial role in various chronic diseases. Compounds that modulate inflammatory pathways are of significant interest:

  • Case Study 2 : A related compound was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests that this compound may exert similar effects through modulation of inflammatory pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors involved in inflammation and pain signaling.

Data Summary Table

Activity TypeMechanismReference
AntimicrobialDisruption of cell wall synthesis
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(2-ethylphenyl)-2-{3-oxo-2-phenylchromeno[2,3-c]pyrazol-1-yl}acetamide, and how is the product purity validated?

  • Methodology : Synthesis typically involves coupling 3-oxo-2-phenylchromeno[2,3-c]pyrazole derivatives with 2-ethylphenylacetamide precursors using carbodiimide-based coupling agents (e.g., EDC/HCl) in dichloromethane, followed by purification via column chromatography. Purity is confirmed using HPLC (>95%) and structural validation via 1^1H/13^{13}C NMR, IR (amide C=O stretch ~1650 cm1^{-1}), and LC-MS (m/z matching theoretical molecular weight) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) resolves the molecular geometry. SHELX programs (SHELXL for refinement) are standard for solving and refining structures, leveraging Hirshfeld surface analysis to quantify intermolecular interactions. Planarity of the acetamide group and dihedral angles between aromatic rings are critical parameters .

Q. What spectroscopic techniques are essential for characterizing hydrogen bonding in this compound?

  • Methodology : Solid-state IR spectroscopy identifies N–H⋯O hydrogen bonds (broad peaks ~3200–3300 cm1^{-1}). SC-XRD data reveal dimeric R_2$$^2$(10) motifs via graph-set analysis, while solution-state NMR (e.g., $^1H NMR in DMSO-d6_6) detects intramolecular hydrogen bonding through downfield-shifted amide protons .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodology : PASS (Prediction of Activity Spectra for Substances) software estimates potential targets (e.g., kinase inhibition). Molecular docking (AutoDock Vina) models interactions with proteins (e.g., COX-2), focusing on binding affinity (ΔG values) and key residues (e.g., hydrogen bonds with Ser530). MD simulations (GROMACS) validate stability over 100 ns trajectories .

Q. What strategies resolve contradictions in observed vs. predicted bioactivity data?

  • Methodology : Discrepancies between in silico predictions and in vitro assays (e.g., IC50_{50} variations) require revisiting protonation states (Epik pKa adjustment) or solvation effects (COSMO-RS). Orthogonal assays (e.g., SPR for binding kinetics) and metabolite profiling (LC-QTOF-MS) identify off-target interactions or degradation products .

Q. How do steric and electronic effects influence the compound’s supramolecular assembly?

  • Methodology : Dihedral angles (e.g., 80.7° between dichlorophenyl and pyrazolyl rings in analogs) and steric bulk from the 2-ethylphenyl group disrupt π-π stacking, favoring hydrogen-bonded dimers. Hirshfeld surface analysis (CrystalExplorer) quantifies contributions of H⋯O (25%) vs. H⋯Cl (15%) interactions to packing efficiency .

Q. What are the challenges in scaling up synthesis, and how can by-products be minimized?

  • Methodology : Batch-to-batch variability arises from unstable intermediates (e.g., chromeno-pyrazole enolates). Optimizing reaction conditions (e.g., 0°C, inert atmosphere) and switching to flow chemistry (microreactors) enhance reproducibility. By-products (e.g., N-acylated impurities) are mitigated via in situ FTIR monitoring of coupling agent consumption .

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